N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide
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Overview
Description
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is a compound that combines the structural features of indole and biphenyl carboxamide. Indole is a significant heterocyclic system found in many natural products and drugs, known for its diverse biological activities . Biphenyl carboxamide derivatives are also important in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide typically involves the reaction between tryptamine and biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like Lewis acids.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The biphenyl carboxamide structure can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety but has a different aromatic substituent.
N-(2-(1H-Indol-3-yl)ethyl)-p-coumaramide: Contains a coumaramide group instead of a biphenyl carboxamide.
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide is unique due to its combination of the indole and biphenyl carboxamide structures, which confer distinct biological and chemical properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEGDDXJVFNDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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